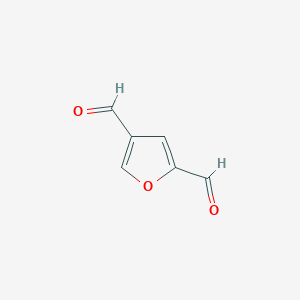
2,4-Furandicarboxaldehyde
Overview
Description
2,5-Furandicarboxaldehyde is an oxidation product of 5-hydroxymethyl furfural . It is used as an organic building block in chemical synthesis and as a precursor for the production of valuable biopolymers .
Synthesis Analysis
2,5-Furandicarboxaldehyde has been investigated as a bio-based crosslinking agent for the covalent immobilization of glucoamylase on amino-functionalized methacrylic resins . It has also been used in the synthesis of sustainable thin–film composite (TFC) membranes by interfacial polymerization reaction with chitosan .Molecular Structure Analysis
The molecular formula of 2,5-Furandicarboxaldehyde is C6H4O3 . Its molecular weight is 124.09 .Chemical Reactions Analysis
In the quest for a bio-based and safer substitute for glutaraldehyde, 2,5-Furandicarboxaldehyde has been used as a bifunctional crosslinking agent . It reacts covalently with the primary amino groups via imine bond formation .Physical and Chemical Properties Analysis
The NMR study of 2,5-Furandicarboxaldehyde in aqueous solution evidenced a much simpler behavior as compared to glutaraldehyde, since no enolic forms can form and only a mono-hydrated form was observed .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
furan-2,4-dicarbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-2-5-1-6(3-8)9-4-5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFHZYTUWACMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dichlorobenzo[d]thiazol-4-amine](/img/structure/B3279887.png)

![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B3279899.png)
![2-[(1S)-1-Aminoethyl]-3-methylphenol](/img/structure/B3279909.png)
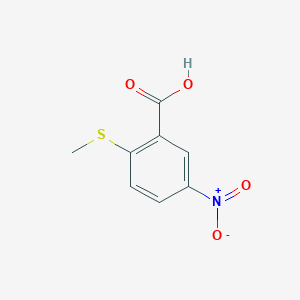
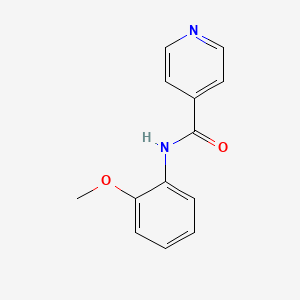
![6-Chloro-2-phenyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B3279932.png)
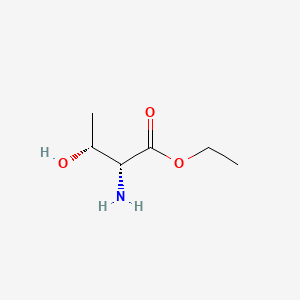

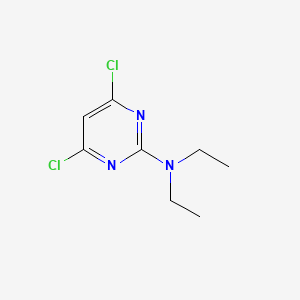
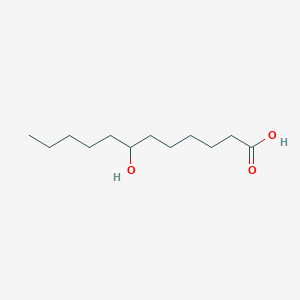

![(2R,3R,4S,5R)-2-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B3279972.png)
![3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one](/img/structure/B3279978.png)
